molecular formula C9H9FO2S B8780073 3-((3-Fluorophenyl)thio)propanoic acid

3-((3-Fluorophenyl)thio)propanoic acid

Cat. No.: B8780073
M. Wt: 200.23 g/mol
InChI Key: RPVKTHIGWIKBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-Fluorophenyl)thio)propanoic acid is an organic compound with the molecular formula C9H9FO2S It is a derivative of propanoic acid where a fluorophenylthio group is attached to the third carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorophenyl)thio)propanoic acid typically involves the reaction of 3-fluorothiophenol with acrylonitrile followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of the thiol group to the acrylonitrile. The intermediate nitrile is then hydrolyzed under acidic or basic conditions to yield the desired propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorophenyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

3-((3-Fluorophenyl)thio)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3-Fluorophenyl)thio)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenylthio group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluorophenyl)propanoic acid: Similar structure but lacks the thio group.

    3-(4-Fluorophenylthio)propanoic acid: Similar structure with the fluorine atom on the para position of the phenyl ring.

    3-(3-Chlorophenylthio)propanoic acid: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

3-((3-Fluorophenyl)thio)propanoic acid is unique due to the presence of both the fluorine and thio groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

3-(3-fluorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H9FO2S/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12)

InChI Key

RPVKTHIGWIKBPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCCC(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Fluorothiophenol (5.39 g, 42 mmol) was placed in a flask with acrylic acid (3.73 g, 52 mmol) and stirred at room temperature for 20.2 hours. The reaction mixture solidified, was dissolved in ether and extracted with 10% Na2CO3. The aqueous layer was acidified with concentrated hydrochloric acid, extracted with ether, washed with brine, dried over MgSO4, and concentrated in vacuo to give the 3-(3-fluorophenylthio)propanoic acid (6.75 g), contaminated with some acrylic acid, as a white solid which was used without further purification in the next step.
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5.39 g
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reactant
Reaction Step One
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3.73 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

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